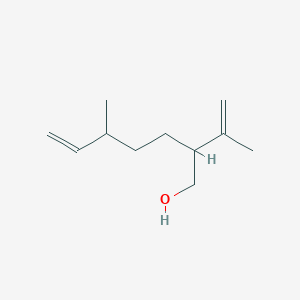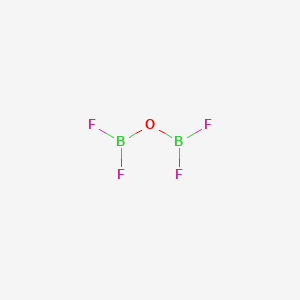
Bis(difluoroboryl) oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(difluoroboryl) oxide, also known as BDFBO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless and odorless gas that is soluble in organic solvents and has a high thermal stability. BDFBO has been found to be useful in a variety of applications, including organic synthesis, materials science, and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Bis(difluoroboryl) oxide is not fully understood. It is believed that Bis(difluoroboryl) oxide reacts with water to form difluoroboric acid, which can then react with a variety of nucleophiles. The difluoroboryl group can also undergo nucleophilic substitution reactions, which can lead to the formation of a variety of compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Bis(difluoroboryl) oxide. However, it has been found to be non-toxic and non-carcinogenic. Bis(difluoroboryl) oxide has also been found to be stable under physiological conditions, which makes it a potential candidate for use in biological applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Bis(difluoroboryl) oxide in lab experiments is its high thermal stability. It can be stored for long periods of time without decomposing, which makes it a useful reagent in analytical chemistry. Bis(difluoroboryl) oxide is also soluble in a variety of organic solvents, which makes it easy to handle and use in organic synthesis. However, one of the limitations of using Bis(difluoroboryl) oxide is its high cost. It is also a relatively new reagent, and there is limited information available on its properties and reactivity.
Future Directions
There are several future directions for research on Bis(difluoroboryl) oxide. One area of research could focus on the development of new synthetic routes for the preparation of difluoroboryl compounds using Bis(difluoroboryl) oxide as a reagent. Another area of research could focus on the development of new applications for Bis(difluoroboryl) oxide in materials science, such as the preparation of new fluorescent dyes. Additionally, more research is needed to fully understand the mechanism of action of Bis(difluoroboryl) oxide and its potential applications in biological systems.
Conclusion:
Bis(difluoroboryl) oxide is a unique chemical compound that has gained significant attention in scientific research due to its properties. It has been found to be useful in a variety of applications, including organic synthesis, materials science, and as a reagent in analytical chemistry. While there are still limitations to its use, Bis(difluoroboryl) oxide has the potential to be a valuable reagent in a variety of fields and is an area of research that warrants further investigation.
Synthesis Methods
Bis(difluoroboryl) oxide can be synthesized by the reaction of boron trifluoride etherate with sodium perborate in acetonitrile. The reaction proceeds smoothly at room temperature and produces a high yield of Bis(difluoroboryl) oxide. Other methods of synthesis include the reaction of boron trifluoride diethyl etherate with sodium borohydride and the reaction of boron trifluoride etherate with hydrogen peroxide.
Scientific Research Applications
Bis(difluoroboryl) oxide has gained significant attention in scientific research due to its unique properties. It has been found to be useful in a variety of applications, including organic synthesis, materials science, and as a reagent in analytical chemistry. Bis(difluoroboryl) oxide has been used as a source of difluoroboryl groups in organic synthesis, which has led to the development of new and efficient synthetic routes for the preparation of a variety of compounds. It has also been used in the preparation of fluorescent dyes, which have potential applications in biological imaging.
properties
CAS RN |
12523-60-3 |
|---|---|
Product Name |
Bis(difluoroboryl) oxide |
Molecular Formula |
B2F4O |
Molecular Weight |
113.62 g/mol |
IUPAC Name |
difluoroboranyloxy(difluoro)borane |
InChI |
InChI=1S/B2F4O/c3-1(4)7-2(5)6 |
InChI Key |
ZRKFBTRXQQSIKC-UHFFFAOYSA-N |
SMILES |
B(OB(F)F)(F)F |
Canonical SMILES |
B(OB(F)F)(F)F |
Other CAS RN |
12523-60-3 |
synonyms |
difluoroboranyloxy-difluoro-borane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




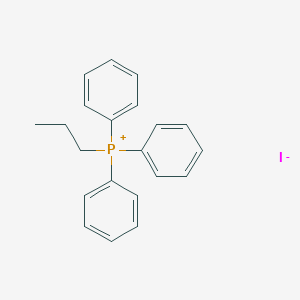
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B84372.png)
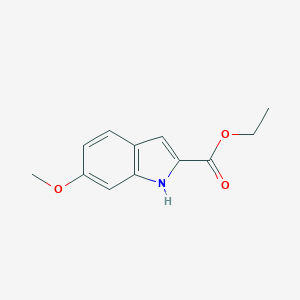

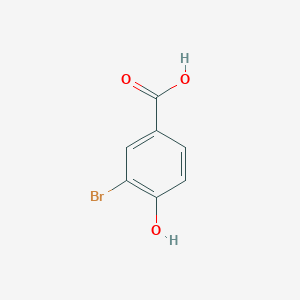
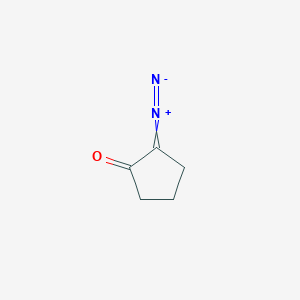
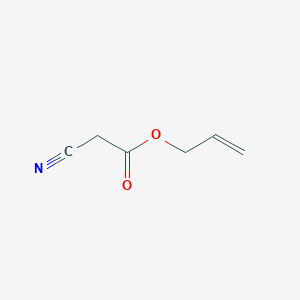
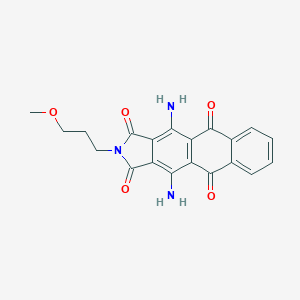
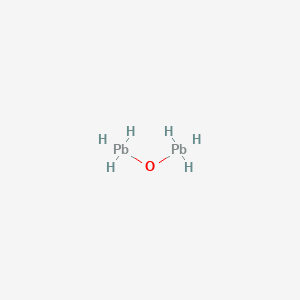
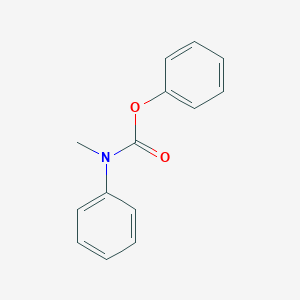
![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)
